N-(4-FLUOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(4-Fluorophenyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 904576-82-5) is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. The molecule is distinguished by a 2,4,6-trimethylbenzenesulfonyl group at position 3 and a 4-fluorophenylamine substituent at position 3.
The compound’s synthesis likely involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in structurally related triazoloquinazolines (e.g., ). The 2,4,6-trimethylbenzenesulfonyl group enhances lipophilicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility compared to simpler sulfonyl analogs. The 4-fluorophenyl substituent contributes to metabolic stability, a common strategy in drug design to mitigate oxidative degradation .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-14-12-15(2)21(16(3)13-14)33(31,32)24-23-27-22(26-18-10-8-17(25)9-11-18)19-6-4-5-7-20(19)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHUBMPIHSKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the fluorophenyl and trimethylbenzenesulfonyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain pathways, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs (Table 1). Key differences in sulfonyl groups, amine substituents, and core modifications influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Key Observations:
Sulfonyl Group Impact :
- The target compound’s 2,4,6-trimethylbenzenesulfonyl group confers greater steric hindrance and lipophilicity than phenyl () or 2,5-dimethylphenyl () analogs. This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
- In contrast, simpler sulfonyl groups (e.g., phenyl in ) are less synthetically complex but offer fewer opportunities for target-specific interactions.
Amine Substituent Effects :
- The 4-fluorophenyl group in the target compound balances metabolic stability and electron-withdrawing effects, a strategy validated in anti-mycobacterial pyrazolo[1,5-a]pyrimidines ().
- Bulkier substituents (e.g., 4-isopropylphenyl in ) may hinder target engagement despite improving lipophilicity.
Core Structure Relevance: Triazoloquinazolines (e.g., target compound) are less active in anticancer screens compared to thieno-fused triazolopyrimidines, as demonstrated in NCI studies (). This suggests the quinazoline core may limit bioactivity in certain contexts.
Synthetic Accessibility :
- Most analogs (e.g., ) are synthesized via Suzuki coupling or amine displacement, indicating the target compound’s preparative feasibility.
Biological Activity
N-(4-Fluorophenyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound features a complex structure characterized by the following components:
- Triazole ring : Imparts unique reactivity and biological activity.
- Fluorophenyl group : Enhances lipophilicity and can influence biological interactions.
- Trimethylbenzenesulfonyl moiety : Known for its role in enhancing solubility and stability.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the sulfonyl group via sulfonation processes.
- Final amination to yield the target compound.
Antimicrobial Properties
Various studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| Related Compound A | Antifungal | 62.5 | |
| Related Compound B | Antiviral | TBD |
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may mimic natural substrates leading to inhibition of key enzymes such as dihydrofolate reductase or topoisomerase IV.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes.
Cytotoxicity Studies
Preliminary cytotoxicity studies indicate that while the compound exhibits antimicrobial activity, it also shows varying levels of cytotoxicity against human cell lines. The selectivity index (SI) is crucial for evaluating therapeutic potential.
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various derivatives of triazole compounds against resistant strains of E. coli. The results indicated that modifications in the sulfonamide group significantly enhanced activity against these strains.
- Case Study on Cytotoxic Effects : Another research project focused on the cytotoxic effects of similar compounds on cancer cell lines. It was found that the introduction of a fluorine atom markedly increased potency against certain types of cancer cells while maintaining acceptable toxicity levels in non-cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
